molecular formula C12H13BrN2O6S B193782 Cefathiamidine Impurity 1 CAS No. 26973-80-8

Cefathiamidine Impurity 1

Cat. No.: B193782
CAS No.: 26973-80-8
M. Wt: 393.21 g/mol
InChI Key: VDMWZOLTJWUSJT-LDYMZIIASA-N
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Description

An analog of glutaryl-7-amino cephalosporanic acid (GL-7-ACA). Can inhibit and specifically alkylate GL-7-ACA acylase (C130) from Pseudomonas sp.130 by forming a carbon-carbon bond between BA-7-ACA and the C-2 on indole ring of Trp-β4 residue of C130.

Biological Activity

Cefathiamidine Impurity 1 is a chemical compound associated with the cephalosporin antibiotic Cefathiamidine. This impurity, with the molecular formula C10H11BrN2O5SC_{10}H_{11}BrN_{2}O_{5}S and a molecular weight of 393.21 g/mol, exhibits notable biological activity, particularly in its antibacterial properties. This article delves into the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant case studies.

Structural Characteristics

This compound contains a thiazolidine ring, characteristic of cephalosporins, and a bromoacetyl moiety that enhances its reactivity and biological properties. Its structural features contribute to its function as an antibacterial agent, primarily through inhibition of bacterial cell wall synthesis, a hallmark mechanism of cephalosporins.

Antibacterial Properties

This compound has demonstrated broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Research indicates that it retains some level of biological activity similar to its parent compound, although it may be less potent. The compound has been effective against various strains of bacteria that are resistant to other antibiotics .

Table 1: Comparative Antibacterial Activity

CompoundTarget BacteriaMIC (mg/L)MBC (mg/L)
This compoundStreptococcus faecalis2>128
CefathiamidineStreptococcus faecalis2128
CefazolinStaphylococcus aureus<0.5<1
CefuroximeEscherichia coli<0.5<1

The minimum inhibitory concentration (MIC) for this compound against Streptococcus faecalis is notably low at 2 mg/L, indicating its effectiveness in inhibiting bacterial growth .

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. This process disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The presence of the thiazolidine ring enhances this activity by facilitating interactions with penicillin-binding proteins (PBPs), critical for cell wall biosynthesis .

Case Study on Impurity Profiling

A significant study highlighted the importance of impurity profiling in pharmaceuticals, particularly focusing on the quantification of active pharmaceutical ingredients (APIs) and their impurities. This research underscored the potential impact of impurities like this compound on drug safety and efficacy .

In another study involving cefotiam hydrochloride, researchers identified isomeric impurities similar to this compound. The study utilized advanced techniques such as NMR and LC/MS to characterize these impurities and assess their stability under various conditions .

Pharmacokinetics and Drug Interactions

Pharmacokinetic studies indicate that this compound is not absorbed orally and is administered parenterally. It shows wide distribution in bodily fluids but does not cross the blood-brain barrier effectively. Importantly, over 90% of the compound is excreted unchanged via renal pathways . Interaction studies have also been conducted to evaluate how this impurity may affect therapeutic outcomes when combined with other drugs.

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWZOLTJWUSJT-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514080
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26973-80-8
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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